SM27

FGF2 inhibitor Competition binding assay Bi-naphthalene sulfonate

SM27 (NSC 37204, C21H16N2O9S2, MW 504.49) is a non-peptidic, sulfonated bi-naphthalene small molecule that functions as a fibroblast growth factor 2 (FGF2) inhibitor. Unlike ATP-competitive FGFR tyrosine kinase inhibitors, SM27 directly binds the heparin-binding site of FGF2, blocking formation of the pro-angiogenic FGF2/HSPGs/FGFR1 ternary complex.

Molecular Formula C21H16N2O9S2
Molecular Weight 504.5 g/mol
CAS No. 6266-54-2
Cat. No. B1681021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM27
CAS6266-54-2
SynonymsSM27;  SM-27;  SM 27;  NSC-37204;  NSC 37204;  NSC37204; 
Molecular FormulaC21H16N2O9S2
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O
InChIInChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
InChIKeyXUMPVMRAPYSHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SM27 (CAS 6266-54-2) for FGF2-Mediated Angiogenesis Research: Chemical Identity, Mechanism, and Baseline Activity


SM27 (NSC 37204, C21H16N2O9S2, MW 504.49) is a non-peptidic, sulfonated bi-naphthalene small molecule that functions as a fibroblast growth factor 2 (FGF2) inhibitor . Unlike ATP-competitive FGFR tyrosine kinase inhibitors, SM27 directly binds the heparin-binding site of FGF2, blocking formation of the pro-angiogenic FGF2/HSPGs/FGFR1 ternary complex [1]. This mechanism mimics the endogenous angiogenesis inhibitor thrombospondin-1 (TSP-1), providing a distinct pharmacological tool for dissecting FGF2-driven signaling [2].

Why FGF2 Pathway Modulators Cannot Be Interchanged: The Case for SM27's Differentiated Activity Profile


FGF2 inhibitors encompass diverse mechanisms—direct FGF2 binders, FGFR kinase inhibitors, and HSPG competitors—each yielding distinct pharmacological outcomes. SM27 uniquely engages the FGF2 heparin-binding site, simultaneously blocking interaction with both heparan sulfate proteoglycans (HSPGs) and FGFR1 via a dual direct/allosteric mechanism [1]. This contrasts with ATP-competitive FGFR inhibitors (e.g., PD173074, AZD4547) that target the intracellular kinase domain, and with HSPG-competitive agents that only disrupt the ternary complex partially [2]. Consequently, substituting SM27 with a kinase inhibitor or a purely competitive FGF2 binder would fundamentally alter the experimental perturbation of the FGF2 axis, confounding data interpretation [3].

Quantitative Differentiation of SM27 Against Structural Analogs and Mechanistic Alternatives


Head-to-Head FGF2 Competition Binding: SM27 vs. Optimized Bi-Naphthalene Analogs

In a direct competition binding assay against FGF2, SM27 exhibited an IC50 of 3.90 ± 0.23 µM, while the optimized bi-naphthalene analog SM.2–19 achieved a >10-fold improved potency of 0.35 ± 0.03 µM [1]. This head-to-head comparison establishes SM27 as the benchmark lead compound and highlights the structural basis for further optimization.

FGF2 inhibitor Competition binding assay Bi-naphthalene sulfonate

Mechanistic Differentiation: Dual Direct/Allosteric FGF2 Inhibition vs. ATP-Competitive FGFR Kinase Blockade

SM27 inhibits FGF2 binding to both heparin/HSPGs (IC50 = 3.5 µM) and FGFR1 (ID50 = 4.0 µM) via a dual mechanism: direct competition at the heparin-binding site and allosteric perturbation of the FGFR1 interface [1]. In contrast, ATP-competitive FGFR inhibitors like PD173074 exhibit IC50 values of 5-25 nM against the isolated kinase domain but do not disrupt FGF2/HSPG binding [2]. This mechanistic divergence means SM27 uniquely probes the extracellular ternary complex assembly step.

FGF2 antagonist Allosteric inhibitor FGFR tyrosine kinase

Cellular Context: SM27 Inhibits FGF2 Binding to Endothelial Cells in a Physiologically Relevant Setting

In primary endothelial cells, SM27 inhibited FGF2 binding to both HSPGs and FGFR1, confirming its dual-target engagement in a complex cellular environment [1]. While quantitative IC50 values were not reported for this specific assay, the inhibitory effect was dose-dependent and observed at concentrations comparable to the SPR IC50 (3.5-4.0 µM). In contrast, FGFR kinase inhibitors like SU5402 show no such effect on FGF2 binding.

Endothelial cell assay FGF2 binding Cell-based pharmacology

Procurement-Relevant Purity and Characterization Data

Commercial SM27 is available with >98% purity (HPLC) and >98.83% purity in some batches , with full characterization by HNMR and HPLC provided in Certificate of Analysis. This high purity ensures reproducibility in sensitive biophysical assays (e.g., SPR, NMR) where trace impurities could confound binding measurements. In contrast, many in-house synthesized analogs lack standardized purity documentation.

Chemical purity Quality control HPLC

Structural Basis for Specificity: NMR/MD-Defined FGF2 Binding Site

NMR chemical shift perturbation and molecular dynamics simulations precisely mapped SM27 binding to the heparin-binding site of FGF2 (residues R129, K144) and revealed long-range dynamic perturbations along the FGFR1 interface [1]. This detailed structural characterization is lacking for most commercially available FGF2 inhibitors, making SM27 the best-understood tool compound for studying FGF2 protein-protein interactions.

NMR spectroscopy Molecular dynamics Protein-ligand interaction

When to Select SM27: High-Impact Applications Grounded in Quantitative Differentiation


Benchmarking New FGF2 Inhibitors in Competition Binding Assays

SM27 (IC50 = 3.90 µM) serves as the established reference compound in FGF2 competition binding assays. Its well-characterized potency and structural data [1] allow direct quantitative comparison of novel inhibitors, as demonstrated by the >10-fold improvement seen with SM.2–19 [2]. Procurement of SM27 ensures assay consistency and comparability across studies.

Dissecting FGF2 Ternary Complex Formation vs. Kinase Signaling

SM27 uniquely inhibits extracellular FGF2 binding to HSPGs and FGFR1 (IC50 3.5-4.0 µM) without affecting intracellular FGFR kinase activity [1]. In contrast, PD173074 or AZD4547 potently block kinase autophosphorylation but do not disrupt FGF2/HSPG interactions [2]. Researchers must select SM27 when the aim is to interrogate the extracellular assembly step of the FGF2 signaling axis.

Structure-Activity Relationship (SAR) Studies of Bi-Naphthalene Sulfonates

As the founding member of the bi-naphthalene sulfonate class of FGF2 inhibitors, SM27 provides the scaffold for SAR optimization. Its NMR-validated binding mode and the availability of higher-potency analogs (e.g., SM.2–19) [1] make SM27 an essential control for understanding the structural determinants of FGF2 inhibition.

Quality-Controlled Reagent for Reproducible Biophysical Assays

Commercial SM27 is supplied with >98% HPLC purity and full analytical characterization (HNMR, MS) [1]. This level of quality control is critical for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR studies, where even minor impurities can skew binding constants. Researchers seeking batch-to-batch consistency should prioritize SM27 over custom-synthesized analogs lacking rigorous QC documentation.

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